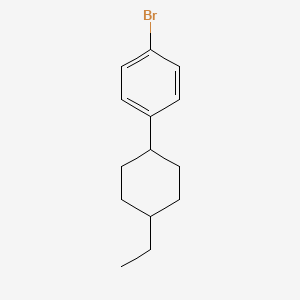

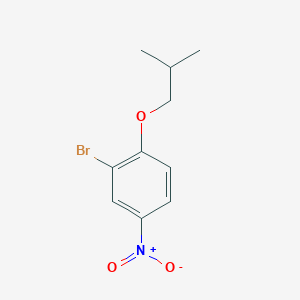

2-Bromo-1-isobutoxy-4-nitrobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromo- and nitro-substituted benzenes typically involves electrophilic aromatic substitution reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water is reported to yield a product with high purity and a yield of 94.8% . This suggests that a similar approach could be used for synthesizing 2-Bromo-1-isobutoxy-4-nitrobenzene, with appropriate modifications to introduce the isobutoxy group.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For example, the nickel(0) complex-mediated synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes involves the formation of three C-C bonds in a single process . This indicates that the presence of a bromo substituent can facilitate complex molecular transformations, which could be relevant for the structural analysis of 2-Bromo-1-isobutoxy-4-nitrobenzene.

Chemical Reactions Analysis

The chemical reactivity of bromo- and nitro-substituted benzenes can vary depending on the solvent and conditions. The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid shows the formation of arylzinc compounds , while in another ionic liquid, the radical anion of 1-bromo-4-nitrobenzene exhibits increased reactivity . These findings suggest that 2-Bromo-1-isobutoxy-4-nitrobenzene may also exhibit unique reactivity under electrochemical conditions or in specific solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their functional groups. The study of nitrobenzene derivatives in hydrobromic acid reveals that electron-withdrawing or donating substituents can affect the quantum yield of photoreactions . Additionally, the electronic structure of benzene derivatives grafted onto Si(111) surfaces shows that molecule-substrate interactions can modify the molecular orbital density of states . These insights could be extrapolated to predict the behavior of 2-Bromo-1-isobutoxy-4-nitrobenzene in different environments.

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

2-Bromo-1-isobutoxy-4-nitrobenzene serves as an intermediate in various synthetic processes. For instance, it is related to the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate for dofetilide, a medication used to treat arrhythmia. This synthesis involves the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane, with optimization of reaction conditions like temperature, solvent, time, and reactant proportions to achieve the desired product (Zhai Guang-xin, 2006).

Charge Transfer Complexes

Research has shown that the introduction of a compound similar to 2-Bromo-1-isobutoxy-4-nitrobenzene into the active layer of polymer solar cells can significantly enhance device performance. The presence of such compounds can lead to the formation of charge transfer complexes that facilitate electron transfer processes, improving the power conversion efficiency of solar cells. This is achieved by reducing excitonic recombination and enhancing excitonic dissociation at donor-acceptor interfaces (G. Fu et al., 2015).

Bromination Reactions

In the study of electrophilic bromination reactions, compounds like 2-Bromo-1-isobutoxy-4-nitrobenzene are of interest for understanding the reactivity and mechanisms involved. For example, the use of Ba(BrF4)2 as a brominating agent demonstrated high activity in brominating nitrobenzene to form pure 3-bromo-nitrotoluene, showcasing the typical electrophilic bromination behavior of aromatic compounds with substituents under mild conditions (V. Sobolev et al., 2014).

Anisotropic Displacement Parameters

The study of anisotropic displacement parameters in compounds like 1-(halomethyl)-3-nitrobenzene, which are structurally related to 2-Bromo-1-isobutoxy-4-nitrobenzene, has revealed interesting insights. For instance, the comparison of theoretical calculations with experimental X-ray diffraction data for the bromo compound showed that experimental challenges can sometimes exceed theoretical predictions, highlighting the complexities of studying such compounds (Damian Mroz et al., 2020).

Propriétés

IUPAC Name |

2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCNCPLRUGADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548336 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-isobutoxy-4-nitrobenzene | |

CAS RN |

288251-95-6 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.